![molecular formula C15H20N2O3 B457452 1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B457452.png)
1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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Overview
Description
1-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a benzodioxine.
Scientific Research Applications
Synthetic Methodologies and Derivatives
- Synthesis of Cyclic Dipeptidyl Ureas : Cyclohexyl isocyanide was used to synthesize a new class of cyclic dipeptidyl ureas, illustrating the chemical versatility of cyclohexyl-related compounds (Sañudo et al., 2006).
- Development of Amino Amides and Esters : Cyclohexane-1-carboxylic acid derivatives have been synthesized, showing potential for diverse applications in chemistry (Arustamyan et al., 2019).
Biological Applications
- Acetylcholinesterase Inhibitors : Cyclohexyl groups were used in the synthesis of acetylcholinesterase inhibitors, indicating their potential in therapeutic applications (Vidaluc et al., 1995).
- Antibacterial and Enzyme Inhibition : New compounds, including cyclohexyl derivatives, showed antibacterial activity and inhibition of lipoxygenase enzyme, suggesting applications in medicine (Abbasi et al., 2020; Abbasi et al., 2017), (Abbasi et al., 2017).
Material Science
- Corrosion Inhibition : Cyclohexyl amino derivatives were evaluated as corrosion inhibitors for mild steel, demonstrating the compound's utility in materials science (Mistry et al., 2011).
Other Applications
- Anti-inflammatory Properties : The anti-inflammatory properties of related carboxylic acids were studied, showing the potential health-related applications of these compounds (Vazquez et al., 1997; Vazquez et al., 1996), (Vazquez et al., 1996).
- Soluble Epoxide Hydrolase Inhibitors : Cyclohexane derivatives were used in the synthesis of soluble epoxide hydrolase inhibitors, relevant in cardiovascular and inflammatory diseases (Hwang et al., 2007; Tsai et al., 2010), (Tsai et al., 2010).
properties
Product Name |
1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33g/mol |
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
InChI |
InChI=1S/C15H20N2O3/c18-15(16-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)20-9-8-19-13/h6-7,10-11H,1-5,8-9H2,(H2,16,17,18) |
InChI Key |
SZYOOVNTPYBCFG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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